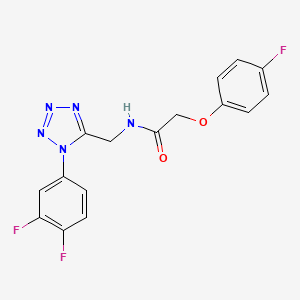![molecular formula C14H15BO4 B2690173 [5-(Benzyloxy)-2-methoxyphenyl]boronic acid CAS No. 2051586-00-4](/img/structure/B2690173.png)
[5-(Benzyloxy)-2-methoxyphenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and are readily prepared .
Chemical Reactions Analysis
Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
“[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” can be used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions. It’s known for its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
“[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” can also be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Palladium Complex-Catalyzed Selective Hydroxylation
This compound can be used as a reactant for palladium complex-catalyzed selective hydroxylation . This is a type of reaction where a palladium complex is used to selectively add a hydroxyl group to a specific location in a molecule .
Palladium (II)-Catalyzed Oxidative Heck Reactions
“[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” can be used in palladium (II)-catalyzed oxidative Heck reactions . This is a type of carbon-carbon bond forming reaction that involves the oxidative addition of a palladium (II) complex .
Metal-Free Electrophilic Fluorination
This compound can be used in metal-free electrophilic fluorination . This is a type of reaction where a fluorine atom is added to a molecule without the need for a metal catalyst .
Microwave Suzuki-Miyaura Coupling
“[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” can be used in microwave Suzuki-Miyaura coupling . This is a variant of the Suzuki-Miyaura coupling that is performed under microwave irradiation, which can often improve the efficiency and selectivity of the reaction .
Preparation of Palladium-Based Fluoride-Derived Electrophilic Fluorination Reagent for PET Imaging Agents
This compound can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents for PET imaging agents . This involves the use of a palladium complex to introduce a fluorine atom into a molecule, which can then be used as a tracer in PET imaging .
Ruthenium-Catalyzed Hydrogenation
“[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” can be used in ruthenium-catalyzed hydrogenation . This is a type of reaction where a ruthenium catalyst is used to add hydrogen to a molecule .
Zukünftige Richtungen
Organoboron compounds like “[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” have a promising future in organic synthesis, particularly in Suzuki–Miyaura coupling . The development of more efficient and environmentally friendly synthesis methods for these compounds is a potential area of future research .
Wirkmechanismus
Target of Action
The primary target of [5-(Benzyloxy)-2-methoxyphenyl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, [5-(Benzyloxy)-2-methoxyphenyl]boronic acid interacts with its target, the palladium (II) complex, through a process known as transmetalation . This process involves the transfer of the [5-(Benzyloxy)-2-methoxyphenyl]boronic acid from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which [5-(Benzyloxy)-2-methoxyphenyl]boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids and their esters, such as [5-(benzyloxy)-2-methoxyphenyl]boronic acid, are relatively stable and readily prepared . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of [5-(Benzyloxy)-2-methoxyphenyl]boronic acid in the SM coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of [5-(Benzyloxy)-2-methoxyphenyl]boronic acid is influenced by environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the stability of [5-(Benzyloxy)-2-methoxyphenyl]boronic acid can be influenced by factors such as pH . Therefore, the compound’s action, efficacy, and stability can be affected by the environmental conditions in which it is used.
Eigenschaften
IUPAC Name |
(2-methoxy-5-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-8-7-12(9-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRCVKLFXWSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)

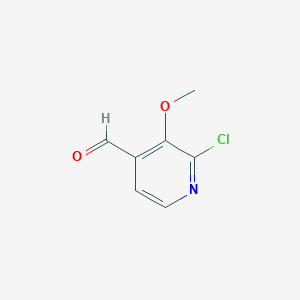
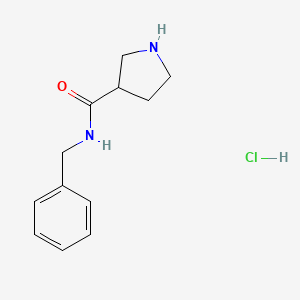
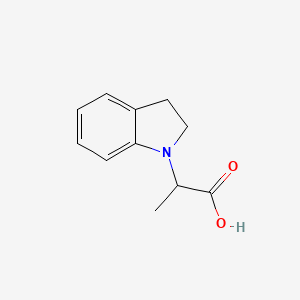
![8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2690103.png)
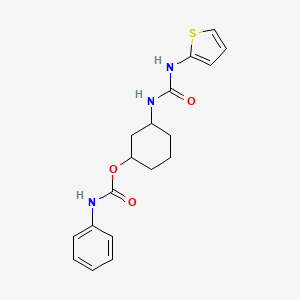
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)
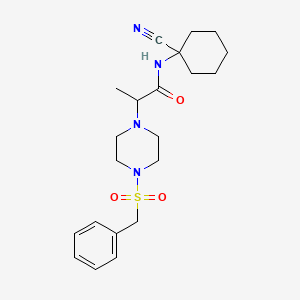
![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2690111.png)
